6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, also known as phenylboronic acid MIDA ester, is a boron-containing heterocyclic compound with the molecular formula C₁₁H₁₂BNO₄ and a molecular weight of 233.03 g/mol (CAS: 109737-57-7) . It belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which are widely used as stable precursors to boronic acids in cross-coupling reactions such as Suzuki-Miyaura couplings . The compound features a bicyclic structure where the boron atom is coordinated by oxygen and nitrogen atoms from the MIDA ligand, enhancing its hydrolytic stability compared to free boronic acids . Its phenyl substituent at the 2-position contributes to its planar aromatic character, while the methyl group at the 6-position introduces steric protection.
Key spectral data include ¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H), and ¹³C NMR: δ 169.9 (C=O), 134.5 (aromatic carbons) . The compound is typically synthesized via condensation of phenylboronic acid with MIDA under mild conditions, though yields vary depending on the substituents and reaction optimization .
Properties
IUPAC Name |
6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHCGVNWMRLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544762 | |
| Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109737-57-7 | |
| Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109737-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stage 1: Formation of the Boronate Intermediate
Reagents :
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Bromobenzene (108-86-1)
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Triisopropyl borate (5419-55-6)
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n-Butyllithium (n-BuLi)
Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: -78°C to 20°C (slow warming over 0.75 hours)
Mechanism :
Bromobenzene undergoes lithiation with n-BuLi at cryogenic temperatures, generating a phenyl lithium species. This intermediate reacts with triisopropyl borate to form a borate complex. The low temperature ensures controlled reactivity, minimizing side reactions.
Stage 2: Coupling with N-Methyliminodiacetic Acid (MIDA)
Reagents :
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N-Methyliminodiacetic acid
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Dimethyl sulfoxide (DMSO)
Conditions :
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Solvent: THF/DMSO mixture
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Temperature: Reflux (≈66°C for THF)
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Duration: 3 hours
Mechanism :
The borate intermediate reacts with MIDA in a dual-solvent system. DMSO acts as a polar aprotic catalyst, facilitating nucleophilic attack by the MIDA nitrogen on the boron center. This step forms the dioxazaborocane ring, with the methyl group from MIDA occupying the 6-position.
Data Table 1 : Reaction Summary
| Stage | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Bromobenzene, Triisopropyl borate, n-BuLi | THF | -78°C → 20°C | 0.75 h | N/A |
| 2 | MIDA | THF/DMSO | Reflux | 3 h | 81% |
Alternative Pathways and Comparative Analysis
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and safety:
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Lithiation Alternative : Substituting n-BuLi with safer alkyllithium reagents (e.g., LDA) is explored but may reduce yield.
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Solvent Recovery : THF and DMSO are distilled and recycled, reducing waste.
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Purity Control : Crystallization from ethyl acetate/hexane mixtures achieves >95% purity, critical for pharmaceutical applications.
Optimization Strategies and Challenges
Temperature and Solvent Effects
Substituent Compatibility
The protocol is adaptable to substituted aryl groups (e.g., 4-fluorophenyl, 4-methylphenyl):
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Electron-Withdrawing Groups : Enhance boronate stability but slow coupling rates.
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Electron-Donating Groups : Accelerate MIDA coupling but risk boronate oxidation.
Data Table 2 : Substituent Impact on Yield
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions are common, where the phenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Various halides or nucleophiles under suitable conditions.
Major Products:
Oxidation: Formation of boronic acids or borates.
Reduction: Formation of boronic esters.
Substitution: Formation of substituted boronic esters or acids.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione as an anticancer therapeutic agent. A phosphate prodrug salt synthesized from its phenolic precursor showed significant efficacy in reducing bioluminescence signals in vivo against kidney cancer models (RENCA-luc) in BALB/c mice. This indicates its potential as a vascular disrupting agent (VDA), which can inhibit tumor growth by targeting the tumor vasculature .
Mechanism of Action
The compound acts as an inhibitor of tubulin polymerization, which is crucial for cell division. By disrupting this process, it can effectively halt the proliferation of cancer cells. Additionally, it has been noted for its role in inhibiting cell migration and exhibiting antiproliferative effects .
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
this compound is utilized in Suzuki cross-coupling reactions due to its boronic acid derivative properties. This reaction is fundamental in forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals . The compound's ability to participate in these reactions enhances its value in organic synthesis.
MIDA Boronates
The compound is also recognized as a MIDA (Methyl Indole Derivative Acetate) boronate, which allows for the selective release of boronic acids under mild conditions. This property is particularly advantageous for developing complex organic molecules without harsh reaction conditions .
Materials Science
Development of Supramolecular Hydrogels
Research indicates that this compound can be incorporated into supramolecular hydrogels designed for drug delivery systems. These hydrogels exhibit a highly porous nanostructure that can prolong the release of drug payloads containing boronic acids. This capability makes them promising candidates for controlled drug delivery applications .
Structural Studies
Crystal Structure Analysis
The crystal structure of derivatives related to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane has been studied to understand the conformational dynamics and bonding characteristics within the dioxazaborocane ring system. Such structural insights are critical for predicting reactivity and stability in various chemical environments .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Mancilla et al., 1997 | Anticancer Activity | Demonstrated significant reduction in tumor growth via VDA mechanisms. |
| Gillis & Burke (2008) | Organic Synthesis | Established the utility of the compound in Suzuki-Miyaura coupling reactions for complex organic synthesis. |
| Recent Research | Drug Delivery | Developed supramolecular hydrogels incorporating the compound for extended drug release capabilities. |
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione involves its ability to form stable complexes with various organic and inorganic molecules . This property is due to the presence of boron, which can form reversible covalent bonds with diols, amines, and other nucleophiles . The compound’s molecular targets and pathways include interactions with enzymes and proteins that contain nucleophilic functional groups .
Comparison with Similar Compounds
Comparison with Similar Compounds
MIDA boronates exhibit diverse reactivity and stability profiles depending on their substituents. Below is a comparative analysis of structurally related compounds:
Structural and Molecular Comparisons
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl derivative (251.02 g/mol) exhibits increased stability due to the electron-withdrawing fluorine atom, which polarizes the boron center and reduces hydrolysis susceptibility . However, this may also lower reactivity in cross-couplings due to reduced nucleophilicity.
- Steric Effects : Bulky substituents like isopropyl (199.02 g/mol) hinder access to the boron atom, making the compound less reactive but more selective in coupling reactions .
Spectral and Physical Property Trends
- Melting Points: The trifluoromethylpyridinyl derivative has a notably high melting point (207–212°C), attributed to strong intermolecular interactions from the CF₃ group .
- Collision Cross Section (CCS) : The 4-fluorophenyl compound has a predicted CCS of 154.3 Ų for [M+H]⁺, indicating a compact structure suitable for chromatographic analysis .
- Synthetic Yields : Yields for MIDA boronates vary widely; for example, 2-(1H-indol-5-yl) and 2-(benzodioxol-5-yl) derivatives are synthesized in 7–56% yields depending on reaction conditions .
Biological Activity
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the dioxazaborocane family, characterized by a boron atom integrated into a cyclic structure containing nitrogen and oxygen. The methyl and phenyl substituents enhance its lipophilicity and potentially influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related dioxazaborocanes. For instance, compounds with similar structures exhibited significant activity against various bacterial strains. The following table summarizes key findings on the antimicrobial activity of this compound and its derivatives:
| Compound | Test Organisms | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (BIC) |
|---|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 5 µg/mL | 3 µg/mL |
| Escherichia coli | 7 µg/mL | 4 µg/mL | |
| Klebsiella pneumoniae | 6 µg/mL | 5 µg/mL |
These results indicate that the compound possesses promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The observed BIC values suggest that it may also inhibit biofilm formation, which is crucial for treating persistent infections.
The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted. Similar compounds have been shown to disrupt bacterial cell membranes and inhibit essential metabolic pathways. The presence of boron in the structure may play a role in interacting with bacterial enzymes or disrupting cell wall synthesis.
Case Studies
- Study on MRSA : A study demonstrated that the compound significantly reduced MRSA biofilm formation in vitro. The BIC was noted at concentrations lower than those required for MIC, emphasizing its potential as a therapeutic agent against biofilm-associated infections.
- Efficacy Against Resistant Strains : Another investigation evaluated the efficacy of this compound against resistant strains of E. coli and Klebsiella pneumoniae. Results indicated that it maintained activity even at elevated resistance levels compared to conventional antibiotics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization reactions between spirocyclic diones and aromatic amines or phenol derivatives. For example, analogous compounds (e.g., 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via condensation reactions under reflux conditions. Optimization can employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity .
- Key Parameters Table :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–120°C | 90°C |
| Solvent | Toluene, DMF | DMF |
| Catalyst (e.g., BF₃·OEt₂) | 0.1–1.0 eq | 0.5 eq |
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Characterization relies on a combination of melting point analysis , elemental analysis (CHNS), FT-IR (to confirm boronate ester C-O-B vibrations at ~1350 cm⁻¹), and UV-Vis spectroscopy (to assess π-π* transitions in aromatic systems). For advanced confirmation, single-crystal XRD or NMR (¹¹B NMR for boron coordination) is recommended .
Q. What preliminary applications are reported for similar dioxazaborocane derivatives?
- Methodological Answer : Analogous spirocyclic diones are explored as intermediates in heterocyclic synthesis (e.g., benzothiazole hybrids for optoelectronic materials) or as ligands in catalysis. Computational screening (e.g., DFT for electronic properties) can prioritize target applications .
Advanced Research Questions
Q. How can experimental design (DoE) minimize resource consumption while optimizing reaction parameters for novel derivatives?
- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., reactant stoichiometry, temperature). For example, a central composite design (CCD) with 3–5 factors reduces the number of trials by 40–60% while identifying synergistic effects. Statistical tools like ANOVA validate model significance .
- Example CCD Matrix :
| Run | Factor A (Temp) | Factor B (Catalyst) | Response (Yield %) |
|---|---|---|---|
| 1 | -1 | -1 | 62% |
| 2 | +1 | -1 | 78% |
| ... | ... | ... | ... |
Q. How should researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer : Discrepancies often arise from approximations in density functional theory (DFT) (e.g., solvent effects, dispersion corrections). Validate models by:
Recalculating with hybrid functionals (e.g., B3LYP-D3BJ).
Incorporating explicit solvent molecules in simulations.
Cross-referencing with kinetic studies (e.g., Eyring plots for activation parameters) .
Q. What strategies are effective for elucidating reaction mechanisms involving 6-methyl-2-phenyl-dioxazaborocane derivatives?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O tracing in dione rings) paired with LC-MS/MS to track bond cleavage/formation. In-situ FT-IR or Raman spectroscopy can monitor intermediate species under controlled conditions (e.g., flow reactors) .
Q. How can AI-driven tools enhance the discovery of functional analogs with improved stability or activity?
- Methodological Answer : Implement generative adversarial networks (GANs) trained on structural databases (e.g., PubChem) to propose analogs. Validate candidates via molecular dynamics (MD) simulations assessing thermodynamic stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Methodological Considerations for Data Integrity
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
